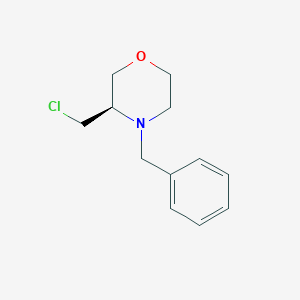

(R)-4-Benzyl-3-(chloromethyl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“®-4-Benzyl-3-(chloromethyl)morpholine” is a chemical compound with the CAS Number: 1217697-39-6 . It has a molecular weight of 225.72 and its IUPAC name is (3R)-4-benzyl-3-(chloromethyl)morpholine .

Synthesis Analysis

The synthesis of morpholines, including “®-4-Benzyl-3-(chloromethyl)morpholine”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A common starting material for the preparation of morpholines is 1,2-amino alcohols . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Molecular Structure Analysis

The molecular formula of “®-4-Benzyl-3-(chloromethyl)morpholine” is C12H16ClNO . The InChI Code is 1S/C12H16ClNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 .

Physical And Chemical Properties Analysis

“®-4-Benzyl-3-(chloromethyl)morpholine” is a liquid at room temperature . It has a boiling point of 316.1±27.0C at 760 mmHg . The compound should be stored in a sealed container in a dry environment at 2-8C .

科学的研究の応用

Synthesis of Morpholines

The morpholine motif, which includes “®-4-Benzyl-3-(chloromethyl)morpholine”, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . This compound plays a crucial role in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

Development of Oligonucleotide Therapies

Morpholino monomers, which can be synthesized from “®-4-Benzyl-3-(chloromethyl)morpholine”, have been used in the development of oligonucleotide therapies . These therapies regulate gene expression by interacting selectively with the RNA target, blocking the transfer of genetic information and the production of degenerate proteins .

Treatment of Mutagenic Diseases

The development of “oligonucleotide therapies” has been revealed as a crucial strategy for the treatment of mutagenic diseases . Synthetic oligonucleotides, including those derived from “®-4-Benzyl-3-(chloromethyl)morpholine”, have led to repercussions throughout the synthetic planning in drug discovery .

Synthesis of Biologically Active Molecules

2,6-substituted morpholines, which can be synthesized from “®-4-Benzyl-3-(chloromethyl)morpholine”, are widely embedded in compounds with a range of biological activities . This class of heterocycles has found wide application in peptide synthesis .

Use as HIV Protease Inhibitors

Morpholines, including those derived from “®-4-Benzyl-3-(chloromethyl)morpholine”, have been used as HIV protease inhibitors . These inhibitors block the function of HIV protease, an enzyme used by the viruses to cleave nascent proteins for final assembly of new virions .

Use in Antimicrobial Agents

Morpholines, such as those derived from “®-4-Benzyl-3-(chloromethyl)morpholine”, have been used in the development of antimicrobial agents . These agents inhibit the growth of or kill microorganisms, helping to control or prevent infections .

Safety and Hazards

作用機序

Target of Action

Morpholine-modified agents have been widely employed to enhance the potency of numerous bioactive molecules .

Mode of Action

For instance, a ruthenium-based antibacterial agent modified with a morpholine moiety demonstrated strong potency against Staphylococcus aureus . The agent could destroy the bacterial membrane and induce ROS production in bacteria .

Biochemical Pathways

Morpholine-modified agents are known to affect multiple biochemical pathways, leading to their antibacterial effects .

Result of Action

Morpholine-modified agents have been shown to have significant antibacterial effects, including the destruction of bacterial membranes and the induction of ros production in bacteria .

Action Environment

Environmental factors can significantly influence the action of various chemical compounds .

特性

IUPAC Name |

(3R)-4-benzyl-3-(chloromethyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRCVCNYPADFER-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1CC2=CC=CC=C2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650632 |

Source

|

| Record name | (3R)-4-Benzyl-3-(chloromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Benzyl-3-(chloromethyl)morpholine | |

CAS RN |

1217697-39-6 |

Source

|

| Record name | (3R)-4-Benzyl-3-(chloromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)

![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)

![4'-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B170657.png)

![2-[(2,2,2-Trichloroacetyl)amino]acetic acid](/img/structure/B170675.png)